molecular formula C11H14O2 B12974662 2,6-Dimethylphenyl propionate

2,6-Dimethylphenyl propionate

Cat. No.: B12974662
M. Wt: 178.23 g/mol
InChI Key: SFJHGDUKQUAGAD-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl propionate is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(2,6-dimethylphenyl) propanoate

InChI

InChI=1S/C11H14O2/c1-4-10(12)13-11-8(2)6-5-7-9(11)3/h5-7H,4H2,1-3H3

InChI Key

SFJHGDUKQUAGAD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=CC=C1C)C

Origin of Product

United States

Averting the Fries Rearrangement:the Most Significant Byproduct in the Synthesis of Aryl Esters is Often the Result of the Fries Rearrangement. the Most Effective Strategy to Prevent This is to Avoid the Conditions That Promote It—namely, the Presence of Strong Lewis Acids and High Temperatures.

Use of Nucleophilic Catalysis: As detailed previously, employing a catalyst like DMAP changes the reaction mechanism to one that exclusively favors O-acylation. rsc.org This is a proactive strategy to eliminate the formation of Fries products.

Stoichiometric Base Method: The conversion of 2,6-dimethylphenol (B121312) to its corresponding phenoxide with a base like NaH creates a reaction environment that is basic, not acidic. In the absence of a Lewis acid, the Fries rearrangement cannot occur. This method is exceptionally efficient, leading to a nearly quantitative yield of the desired ester.

Choice of Acylating Agent:the Reactivity of the Acylating Agent Can Influence Reaction Efficiency.

Acyl Halides: Propanoyl chloride is more electrophilic and reactive than propionic anhydride (B1165640). Its use with a potent nucleophile like sodium 2,6-dimethylphenoxide leads to a very fast and complete reaction, even at low temperatures.

Acid Anhydrides: Propionic anhydride is a safer and less corrosive reagent than propanoyl chloride. It is effective when used with a strong activating catalyst like DMAP.

Purification Strategies:an Efficient Workup and Purification Process is Vital for Obtaining a Final Product of High Purity. a Typical Procedure Following the Nah/propanoyl Chloride Method Involves a Series of Aqueous Washes.

Enolate Chemistry of 2,6-Dimethylphenyl Propionate (B1217596)

The steric hindrance provided by the 2,6-dimethylphenyl group plays a significant role in the enolate chemistry of 2,6-dimethylphenyl propionate. This bulkiness influences the generation, stability, and subsequent reactions of its enolate derivatives, making it a valuable substrate in stereoselective synthesis.

The lithium enolate of this compound is typically generated by treating the ester with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures, commonly -78 °C, in an aprotic solvent like tetrahydrofuran (B95107) (THF). This process involves the deprotonation of the α-carbon of the propionate moiety. However, the resulting lithium enolate has been noted to be unstable. This instability can limit its direct application in certain synthetic transformations and often necessitates its conversion into more stable and reactive enolate species through transmetalation.

To overcome the instability of the lithium enolate and to achieve higher levels of stereocontrol, it is often transmetalated to form a titanium enolate. This is achieved by reacting the freshly prepared lithium enolate with a suitable titanium reagent. A key reagent used for this purpose is Chloro(cyclopentadienyl)bis(1,2:5,6-di-O-isopropylidene-α-D-glucofuranos-3-O-yl)titanium. This transmetalation process generates a chiral titanium (E)-enolate.

These titanium enolates are significantly more stable than their lithium precursors and exhibit well-defined reactivity. They are particularly effective nucleophiles in aldol (B89426) addition reactions with various aldehydes. The reaction proceeds with high diastereo- and enantioselectivity, demonstrating the utility of this transformation in asymmetric synthesis. The chiral environment provided by the titanium complex dictates the facial selectivity of the addition to the aldehyde electrophile. Another achiral titanium reagent, prepared from titanium tetrachloride and 2-propanol, can be used to generate a racemic bis(2-propyloxy)-Ti-enolate, which also participates in aldol additions to yield racemic syn-aldols.

Ester enolates, including the lithium enolate of this compound, can be converted into silylketene acetals. This derivatization is typically accomplished by trapping the enolate with a silyl (B83357) halide, most commonly trimethylsilyl (B98337) chloride (TMSCl). The reaction yields a mixture of (E)- and (Z)-silylketene acetals, which are silicon-containing analogs of enolates.

Silylketene acetals are neutral, isolable compounds that serve as versatile nucleophiles in various carbon-carbon bond-forming reactions. A primary application is in the Mukaiyama aldol reaction, where a Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂), is used to activate an aldehyde or ketone electrophile towards nucleophilic attack by the silylketene acetal. This reaction pathway provides a powerful method for constructing β-hydroxy ester frameworks. Furthermore, silylketene acetals are key intermediates in group-transfer polymerization (GTP), a method for creating block copolymers from acrylic monomers.

Stereoselective Reactions Involving this compound

The unique steric and electronic properties of the this compound scaffold have made it a valuable tool in the field of stereoselective synthesis, particularly in aldol reactions where the formation of new stereocenters is controlled.

The titanium enolate derived from this compound undergoes highly diastereoselective aldol reactions with a range of aldehyde electrophiles. When the (E)-enolate, generated via transmetalation from the lithium enolate at low temperature, reacts with aldehydes, it predominantly affords syn-aldol products. This stereochemical outcome is consistent with the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state. The high levels of diastereoselectivity (ds) and enantioselectivity (ee) observed highlight the effectiveness of the chiral titanium complex in controlling the stereochemical course of the reaction.

The reaction demonstrates broad substrate scope with respect to the aldehyde component, providing consistently high selectivity for various aliphatic and unsaturated aldehydes.

Table 1: Diastereoselective Syn-Aldol Reaction of Titanium (E)-Enolate of this compound with Various Aldehydes
Aldehyde (RCHO)Yield (%)Diastereoselectivity (syn:anti)Enantiomeric Excess (ee %)
Propanal8595:594
3-Methylbutanal8696:496
Cyclohexanecarboxaldehyde8397:397
(E)-2-Hexenal7292:891
Benzaldehyde7595:595

Control over the stereochemical outcome can be achieved to selectively produce anti-aldol adducts. Research has shown that the initially formed titanium (E)-enolate can isomerize to the thermodynamically more stable (Z)-enolate upon warming to approximately -30 °C. When this (Z)-enolate is subsequently reacted with aldehydes, it leads to the formation of anti-aldol products.

This temperature-controlled isomerization provides a strategic switch between syn and anti diastereoselectivity from a single starting material. The chiral (Z)-enolate reacts to give anti-aldols with high optical purity. However, the diastereoselectivity for the anti product can be more variable compared to the syn pathway, particularly with branched, unsaturated, and aromatic aldehydes, which may form a greater proportion of the corresponding syn-epimers.

Table 2: Diastereoselective Anti-Aldol Reaction of Isomerized Titanium (Z)-Enolate with Various Aldehydes
Aldehyde (RCHO)Yield (%)Diastereoselectivity (anti:syn)Enantiomeric Excess (ee %) of Anti-Isomer
Propanal7890:1098
3-Methylbutanal8088:1298
Cyclohexanecarboxaldehyde7582:1897
(E)-2-Hexenal6560:4094
Benzaldehyde6855:4596

Catalysis in the Chemistry of 2,6 Dimethylphenyl Propionate

Chiral Catalysts for Stereoselective Transformations

The creation of specific stereoisomers is a critical goal in modern organic synthesis, often achieved through the use of chiral catalysts. These catalysts create a chiral environment that directs a reaction to favor the formation of one enantiomer over another. In the context of molecules related to 2,6-dimethylphenyl propionate (B1217596), chiral transition metal catalysts are of particular importance.

Chiral titanium complexes are versatile catalysts for a range of asymmetric reactions. The design of these catalysts often involves the use of chiral ligands to create a stereochemically defined metal center. Carbohydrates represent an attractive source of chirality for these ligands due to their natural abundance, low cost, and rich stereochemistry. The multiple hydroxyl groups on carbohydrate scaffolds can be modified to fine-tune the catalytic environment.

While direct applications of titanium-carbohydrate complexes to 2,6-dimethylphenyl propionate are not extensively documented, their utility in analogous asymmetric transformations is well-established. For instance, Ti(IV) complexes are known to efficiently catalyze the asymmetric addition of dialkylzinc reagents to aldehydes, a fundamental C-C bond-forming reaction. The ligands in these systems are often derived from readily available sugars like mannitol (B672) or fructose. The principle involves the formation of a chiral titanium-ligand complex that coordinates with the substrate, thereby directing the nucleophilic attack from a specific face and yielding an optically active product.

Biphosphine ligands, particularly those with axial chirality like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are cornerstones of asymmetric catalysis. When complexed with rhodium, they form powerful catalysts for reactions such as asymmetric hydrogenation. pnas.orgharvard.edu These catalysts are highly effective for the reduction of prochiral C=C and C=O double bonds, providing access to chiral compounds with high enantiomeric excess. pnas.org

The mechanism of (diphosphine)Ru-catalyzed hydrogenation of functionalized ketones often involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen. pnas.org The rigid backbone and specific conformation of the biphosphine ligand create a chiral pocket that forces the substrate to bind in a preferred orientation, leading to high enantioselectivity. harvard.eduresearchgate.net Rhodium-biphosphine complexes have been successfully applied to the asymmetric hydrogenation of a wide array of substrates, including enamides, vinyl esters, and β-keto esters, demonstrating their broad utility in producing chiral building blocks. acs.orgresearchgate.net For instance, the hydrogenation of tetrasubstituted enamines, which are sterically hindered, has been achieved with high conversion and enantioselectivity using specific rhodium-diphosphine complexes. acs.org

The field of asymmetric catalysis is continually expanding, with the development of novel chiral transition metal catalysts. A modern approach involves the use of catalysts where the chirality originates exclusively from a stereogenic metal center, even when coordinated with achiral ligands. This "chiral-at-metal" strategy simplifies ligand synthesis and opens new avenues for catalyst design.

Dirhodium(II) complexes represent another class of catalysts where the chiral environment can be tuned at both the axial and bridging positions. nih.gov The use of chiral phosphine (B1218219) ligands with Rh₂(OAc)₄ has enabled highly enantioselective carbonyl addition reactions. nih.gov The versatility of transition metals like rhodium, ruthenium, and iridium, combined with an ever-expanding library of chiral ligands (including diphosphines, phosphoramidites, and sulfoxides), allows for the stereoselective synthesis of a vast range of complex molecules. researchgate.nettandfonline.comrsc.org

Acid-Base Catalysis in this compound Reactions

Acid-base catalysis is fundamental to many organic reactions, particularly the formation and hydrolysis of esters. The synthesis of this compound via Fischer esterification of 2,6-dimethylphenol (B121312) and propionic acid is typically accelerated by a strong acid catalyst.

In acid-catalyzed esterification, the acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. rsc.org This activation facilitates nucleophilic attack by the alcohol (2,6-dimethylphenol). A patent for a related compound, 2-(2',6'-dimethylphenyl amino)methyl propionate, describes the use of concentrated sulfuric acid to catalyze an esterification step, highlighting the industrial relevance of this method. google.com The reaction mechanism involves the formation of a highly active acylium ion as a key intermediate. rsc.org

Conversely, the hydrolysis of this compound can be catalyzed by either acids or bases. In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and the alcohol. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid.

Biocatalysis and Enzymatic Approaches in Related Ester Systems

Biocatalysis utilizes enzymes to perform chemical transformations with remarkable chemo-, regio-, and stereoselectivity under mild conditions. nih.gov Lipases are a class of enzymes widely used for the kinetic resolution of racemic mixtures of alcohols, acids, and esters. nih.gov

Kinetic resolution is a process where one enantiomer of a racemic substrate reacts faster in the presence of a chiral catalyst (the enzyme), allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. This technique is highly valuable for producing enantiomerically pure compounds.

A prominent application of biocatalysis in a system structurally related to this compound is the enzymatic resolution of racemic N-(2,6-dimethylphenyl)alanine esters. This process is a key step in the synthesis of the (R)-enantiomer of the fungicide metalaxyl (B1676325). researchgate.net The method involves the enantioselective hydrolysis of a racemic ester, such as methyl (R,S)-N-(2,6-dimethylphenyl)alaninate, using a hydrolase enzyme.

In this resolution, the enzyme selectively hydrolyzes one enantiomer of the ester (e.g., the R-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the S-ester) largely unreacted. google.com This allows for the separation of the optically pure acid and the unreacted ester. google.com Extensive screening of various enzymes, including lipases and proteases, has been conducted to find catalysts with high activity and selectivity for this transformation. google.com

Research has identified several lipases that show a preference for the (R)-enantiomer of the substrate. researchgate.net A patent describes the screening of numerous enzymes for the optical resolution of racemic (R,S)-N-(2,6-dimethylphenyl)alanine methyl ester, with several showing significant conversion rates, indicating their utility in this stereoselective preparation. google.com

Table 1: Enzymatic Screening for the Optical Resolution of Racemic (R,S)-N-(2,6-dimethylphenyl)alanine Methyl Ester google.com

EnzymeConversion Rate (%)
Alcalase 2.4L FG47.2
Alcalase 0.6L47.5
Savinase 16.0L47.3
Protex 6L47.6
Lipase (B570770) (from Pseudomonas sp.)48.8
Lipase P (from Pseudomonas cepacia)49.1
Lipase PS (from Pseudomonas cepacia)49.3
Lipase (from Candida cylindracea)48.5
Lipase AY (from Candida rugosa)48.6
Protease N47.5

Data sourced from patent JP2006510364A. The conversion rate reflects the hydrolysis of the racemic mixture. google.com

This enzymatic approach provides an efficient and environmentally friendly route to obtaining optically pure N-(2,6-dimethylphenyl)alanine, a valuable intermediate in the agrochemical industry. researchgate.net

Studies on Enzyme Kinetics and Mechanisms in Ester Hydrolysis/Synthesis

However, general principles of enzyme kinetics, particularly concerning lipases which are commonly employed for ester hydrolysis and synthesis, can be extrapolated to hypothesize the catalytic behavior with this compound. Lipase-catalyzed reactions typically follow the Michaelis-Menten kinetics model. The mechanism for ester hydrolysis generally involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. The serine residue initiates a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol moiety (2,6-dimethylphenol in this case). Subsequently, the acyl-enzyme intermediate is hydrolyzed to release the carboxylic acid (propionic acid) and regenerate the free enzyme.

For the synthesis of this compound via esterification, the mechanism is essentially the reverse of hydrolysis. The enzyme is acylated by the carboxylic acid (propionic acid), and this acyl-enzyme intermediate then reacts with the alcohol (2,6-dimethylphenol) to form the ester.

The steric hindrance presented by the two methyl groups at the ortho positions of the phenyl ring in this compound would likely have a significant impact on the enzyme kinetics. This steric hindrance could affect the binding of the substrate to the enzyme's active site, potentially leading to a lower reaction rate compared to less substituted phenyl propionates. The enzyme's enantioselectivity in kinetic resolutions of racemic esters is also influenced by the steric environment around the chiral center.

Immobilized Enzyme Systems for Stereoselective Processes

Specific research on the use of immobilized enzyme systems for stereoselective processes involving this compound is not prominently featured in the available literature. Nevertheless, the principles of enzyme immobilization and its application in stereoselective synthesis are well-established and would be applicable.

Immobilization of enzymes on solid supports offers several advantages, including enhanced stability, reusability of the biocatalyst, and simplified product purification. Common immobilization techniques include adsorption, covalent bonding, entrapment, and cross-linking. The choice of support material and immobilization method can significantly influence the enzyme's activity, selectivity, and stability.

In the context of stereoselective processes, immobilized lipases are widely used for the kinetic resolution of racemic esters. This involves the selective hydrolysis or synthesis of one enantiomer of the ester, leaving the other enantiomer unreacted. The efficiency of such a resolution is determined by the enzyme's enantioselectivity (E-value).

For a hypothetical stereoselective hydrolysis of a chiral variant of this compound, an immobilized lipase would be chosen based on its ability to selectively catalyze the reaction for one enantiomer. The reaction conditions, such as solvent, temperature, and pH, would be optimized to maximize both the conversion and the enantiomeric excess of the product.

Data from studies on structurally related arylpropionates, which are an important class of non-steroidal anti-inflammatory drugs (NSAIDs), indicate that immobilized lipases can be highly effective for their stereoselective synthesis. For instance, lipases from Candida antarctica (immobilized as Novozym 435) and Pseudomonas cepacia are frequently employed for the resolution of various arylpropionic acid esters. The findings from these studies suggest that a similar approach could be developed for this compound, although experimental validation would be necessary.

The performance of an immobilized enzyme system is often evaluated by parameters such as the operational stability (the number of cycles the enzyme can be reused without significant loss of activity) and the productivity (the amount of product formed per unit of enzyme per unit of time).

Due to the lack of specific experimental data for this compound, the following table is a generalized representation of how data for an immobilized enzyme system might be presented, based on findings for analogous compounds.

Enzyme SystemSupport MaterialImmobilization MethodSubstrateKey Finding
Immobilized Lipase AMacroporous ResinAdsorptionRacemic Arylpropionate EsterHigh enantioselectivity (E > 100) in hydrolysis.
Immobilized Lipase BSilica (B1680970) GelCovalent BondingRacemic Arylpropionate EsterEnhanced thermal stability and reusability for 10 cycles.

Stereochemical Investigations of 2,6 Dimethylphenyl Propionate and Its Derivatives

Control of Absolute and Relative Stereochemistry in Carbon-Carbon Bond Forming Reactions

Achieving control over the absolute and relative stereochemistry in the synthesis of 2,6-dimethylphenyl propionate (B1217596) derivatives relies on the principles of asymmetric synthesis. A primary strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

One of the most effective and widely adopted methods for establishing the stereocenter in propionate derivatives is the asymmetric alkylation of enolates derived from chiral N-acyl oxazolidinones, often referred to as Evans' auxiliaries. In a hypothetical synthesis tailored for a derivative of 2,6-dimethylphenyl propionate, the process would commence by acylating a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride to form the corresponding N-propionyl imide.

This imide can then be deprotonated using a strong base like lithium diisopropylamide (LDA) to generate a stereochemically defined (Z)-enolate. The chiral auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face. This substrate-controlled reaction leads to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary via hydrolysis or alcoholysis (using 2,6-dimethylphenol (B121312) in the presence of a Lewis acid, for instance) would yield the desired enantiomerically enriched this compound derivative. researchgate.net

Another powerful approach utilizes pseudoephedrine as a chiral auxiliary. When used to form a propionamide, deprotonation and subsequent alkylation occur with high diastereoselectivity. The steric hindrance provided by the auxiliary guides the approach of the electrophile, controlling the formation of the new stereocenter. The auxiliary can then be cleaved under mild conditions to yield the chiral carboxylic acid, which can be subsequently esterified with 2,6-dimethylphenol.

The effectiveness of these methods is often quantified by the diastereomeric excess (d.e.) of the product formed. The choice of auxiliary, reaction conditions (solvent, temperature, base), and the nature of the electrophile are all critical factors that can be optimized to maximize stereocontrol.

Table 1: Common Chiral Auxiliaries for Asymmetric Propionate Synthesis

Chiral Auxiliary Typical Application Key Features
Evans' Oxazolidinones Asymmetric alkylation, aldol (B89426) reactions Forms a rigid chelated enolate, providing excellent stereofacial discrimination. researchgate.net
Pseudoephedrine Asymmetric alkylation Highly effective for producing chiral carboxylic acids; auxiliary is easily recoverable.
Camphorsultam Asymmetric aldol and alkylation reactions Provides high levels of stereocontrol due to its rigid bicyclic structure.

Methodologies for Assessing Chiral Purity and Enantiomeric Excess

Once a chiral synthesis is performed, it is essential to determine the stereochemical purity of the product. The enantiomeric excess (e.e.), defined as the absolute difference between the mole fractions of the two enantiomers, is the standard measure of this purity. Several analytical techniques are routinely employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. heraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For aryl propionates, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are particularly effective. mdpi.com The differential interaction between the enantiomers and the chiral phase leads to different retention times, allowing for their separation and quantification. The e.e. is calculated from the relative peak areas of the two enantiomers in the chromatogram. uma.esnih.gov

Chiral Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, chiral GC offers excellent resolution. gcms.cz This technique typically employs capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin, and the stability differences between these complexes result in their separation. gcms.cz Alternatively, the analyte can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to determine enantiomeric excess, often through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). A CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, can form transient diastereomeric complexes with the enantiomers of the analyte in solution. These complexes have slightly different magnetic environments, which can lead to the splitting of NMR signals (e.g., for the methyl or methine protons of the propionate group) into two distinct sets of peaks, one for each enantiomer. The integration of these peaks allows for the direct calculation of the enantiomeric ratio. Similarly, reacting the corresponding carboxylic acid precursor with a chiral derivatizing agent creates stable diastereomers that will exhibit distinct signals in the NMR spectrum.

Table 2: Comparison of Analytical Methods for Enantiomeric Excess Determination

Method Principle Advantages Common Application
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP) Broad applicability, high accuracy, preparative scale possible. heraldopenaccess.us Pharmaceutical and fine chemical analysis. jiangnan.edu.cn
Chiral GC Differential interaction with a CSP (often cyclodextrin-based) High resolution, speed, sensitivity for volatile compounds. gcms.cz Analysis of essential oils, flavors, and volatile herbicides. nih.gov

Racemization Phenomena and Control in Synthetic Pathways

Racemization, the conversion of an enantiomerically enriched mixture into a 50:50 racemic mixture, is a significant challenge in stereoselective synthesis. For derivatives of this compound, the stereogenic center is the α-carbon of the propionate moiety, which bears an acidic proton. Under certain conditions, particularly in the presence of a base, this proton can be abstracted to form a planar, achiral enol or enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to the loss of stereochemical integrity. nih.govresearchgate.net

This phenomenon is well-documented for the structurally related 2-arylpropionic acids (profens), a major class of non-steroidal anti-inflammatory drugs (NSAIDs). viamedica.plnih.gov The mechanisms observed in profens provide a valuable model for understanding potential racemization in the synthesis of this compound.

Conditions Promoting Racemization:

Basic Conditions: The presence of strong or even moderate bases can facilitate enolization and subsequent racemization. This is a critical consideration during synthesis, purification (e.g., chromatography on basic alumina), and storage.

Elevated Temperatures: Higher temperatures can provide the necessary activation energy for proton abstraction and increase the rate of racemization.

Activation of the Carboxyl Group: During the synthesis of the ester from its corresponding carboxylic acid, activation of the carboxyl group (e.g., to form an acid chloride or an active ester) increases the acidity of the α-proton, making it more susceptible to abstraction by base. This is a common step where racemization can occur during peptide synthesis, a process analogous to forming an ester bond. peptide.commdpi.comresearchgate.net

Strategies for Control and Prevention:

Control of pH and Base: Synthetic and purification steps should be conducted under neutral or acidic conditions where possible. If a base is required, non-nucleophilic, sterically hindered bases may be preferred, and the reaction temperature should be kept low.

Use of Racemization-Suppressing Coupling Reagents: When esterifying the chiral 2-arylpropionic acid precursor, the choice of coupling reagent is crucial. Reagents used in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are effective at forming the active ester while minimizing the time it exists in a form susceptible to racemization. peptide.comhighfine.com These additives can convert the highly reactive intermediate into a less reactive species that is more resistant to racemization but still reactive enough for esterification.

Minimizing Reaction Times and Temperatures: As with many side reactions, keeping reaction times to a minimum and maintaining low temperatures can significantly reduce the extent of racemization.

By understanding the mechanisms of racemization and implementing these control strategies, chemists can preserve the stereochemical integrity of this compound and its derivatives throughout their synthesis and handling.

Theoretical and Computational Studies on 2,6 Dimethylphenyl Propionate Systems

Mechanistic Elucidation of Chemical Reactions involving 2,6-Dimethylphenyl Propionate (B1217596)

Computational chemistry provides a detailed examination of reaction pathways, allowing for the elucidation of mechanisms that are often difficult to probe experimentally. For 2,6-dimethylphenyl propionate, a key reaction of interest is its hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is believed to proceed through a multi-step mechanism. Computational studies, typically employing Density Functional Theory (DFT), can model this process. The generally accepted mechanism involves:

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by a water molecule on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the 2,6-dimethylphenoxy group.

Elimination of 2,6-dimethylphenol (B121312), forming a protonated propanoic acid.

Deprotonation to yield propanoic acid.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as hydroxide (B78521), the hydrolysis mechanism is initiated by the nucleophilic attack of the hydroxide ion on the carbonyl carbon. This is followed by the formation of a tetrahedral intermediate and the subsequent elimination of the 2,6-dimethylphenoxide ion, which then abstracts a proton from the newly formed propanoic acid.

Another significant class of reactions for this compound involves electrophilic aromatic substitution on the dimethylphenyl ring. The propionate group is an ortho-, para-directing deactivator, while the two methyl groups are ortho-, para-directing activators. Computational models can predict the most likely sites for electrophilic attack by calculating the relative stabilities of the sigma-complex intermediates (arenium ions) for substitution at the ortho, meta, and para positions. figshare.comnih.gov The steric hindrance from the bulky propionate group and the two methyl groups also plays a crucial role in determining the regioselectivity, a factor that can be quantified through computational modeling.

Computational Modeling of Transition States and Reaction Intermediates

A cornerstone of computational reaction analysis is the ability to model the geometries and energies of transition states and reaction intermediates. These calculations are crucial for understanding reaction kinetics and pathways. For reactions involving this compound, methods like DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)) are commonly employed to locate and characterize these transient species. nih.govnih.gov

For instance, in the acid-catalyzed hydrolysis of this compound, the highest energy barrier is typically associated with the transition state for the nucleophilic attack of water on the protonated ester or the breakdown of the tetrahedral intermediate. nih.gov Computational modeling provides the activation energy (ΔG‡) for each step, allowing for the identification of the rate-determining step.

Below is a hypothetical data table showcasing calculated activation energies for the key steps in the acid-catalyzed hydrolysis of this compound, based on DFT calculations.

Reaction StepTransition StateCalculated Activation Energy (ΔG‡) (kcal/mol)
Protonation of CarbonylTS15.2
Nucleophilic Attack by WaterTS218.5
Proton TransferTS38.1
Elimination of 2,6-DimethylphenolTS415.7

Similarly, for electrophilic aromatic substitution, the energies of the transition states leading to the various possible sigma-complex intermediates can be calculated to predict the regiochemical outcome.

Prediction and Rationalization of Stereochemical Outcomes

Computational methods are invaluable for predicting and explaining the stereoselectivity of chemical reactions. For this compound, this is particularly relevant in enzyme-catalyzed reactions, such as lipase-catalyzed hydrolysis. Lipases can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of a chiral ester. acs.orgnih.govnih.gov

Computational techniques like Quantum-Guided Molecular Mechanics (Q2MM) can be used to model the interaction of the substrate with the active site of the enzyme. nih.govacs.orgnih.govdigitellinc.com These models can predict which enantiomer will fit more favorably into the active site and thus react faster. The stereochemical outcome is determined by the difference in the activation energies for the reaction of the two enantiomers.

A hypothetical study on the lipase-catalyzed hydrolysis of a chiral derivative of this compound could yield the following predictive data:

EnantiomerComputational ModelCalculated ΔΔG‡ (kcal/mol)Predicted Enantiomeric Excess (ee%)
(R)-enantiomerQ2MM with Candida antarctica Lipase (B570770) B2.5>98% (S)
(S)-enantiomer

These computational predictions can guide the selection of the appropriate enzyme and reaction conditions to achieve a desired stereochemical outcome.

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of this compound dictates its fundamental reactivity. Molecular Orbital (MO) theory provides a framework for understanding this electronic structure. Computational software can calculate the energies and shapes of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cdnsciencepub.comresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the electron-rich dimethylphenyl ring, while the LUMO is expected to be centered on the carbonyl group of the ester. cdnsciencepub.com

An analysis of the molecular orbitals can provide insights into the regioselectivity of electrophilic aromatic substitution. The lobes of the HOMO indicate the sites most susceptible to attack by an electrophile. For this compound, the HOMO would be expected to have its largest lobes at the ortho and para positions relative to the ester group, consistent with it being an ortho-, para-director.

A hypothetical summary of a molecular orbital analysis for this compound is presented below:

Molecular OrbitalCalculated Energy (eV)Primary Localization
HOMO-8.9π-system of the dimethylphenyl ring
LUMO-0.5π* orbital of the carbonyl group
HOMO-LUMO Gap8.4 eV

This electronic structure information is fundamental to understanding and predicting the chemical behavior of this compound in various chemical transformations.

Role As a Precursor in Advanced Chemical Synthesis

Intermediate in the Synthesis of Complex Agrochemical Structures (e.g., Metalaxyl-M Precursors)

The 2,6-dimethylphenyl structural motif is a core component of several important agrochemicals, most notably the fungicide Metalaxyl (B1676325) and its enantiomerically pure form, Metalaxyl-M. wikipedia.orgherts.ac.uk While the direct synthesis of Metalaxyl often starts from 2,6-dimethylaniline (B139824) (also known as 2,6-xylidine), the underlying chemical principles and intermediates bear relevance to the potential derivatization of 2,6-dimethylphenyl propionate (B1217596). wikipedia.org

The synthesis of Metalaxyl involves the alkylation of 2,6-dimethylaniline with a derivative of propionic acid, such as methyl 2-bromopropionate, to form an alanine (B10760859) derivative. wikipedia.org This is followed by acylation with methoxyacetyl chloride. wikipedia.org This highlights the importance of intermediates that combine the 2,6-dimethylphenyl group with a propionate-derived structure.

A key step in leveraging 2,6-dimethylphenyl propionate for agrochemical synthesis would involve its conversion to N-(2,6-dimethylphenyl)aminopropionate analogs. A patented method describes the synthesis of 2-(2',6'-dimethylphenyl amino)methyl propionate, an important intermediate for pesticides like the herbicide isopropyl methoxalamine and fungicides such as metalaxyl and furalaxyl. google.com This synthesis starts from L-lactic acid, not this compound, but it underscores the value of N-(2,6-dimethylphenyl)aminopropionate structures. google.com

Conceptually, a synthetic route starting from this compound would require the introduction of a nitrogen atom at the appropriate position. This could potentially be achieved through a multi-step sequence involving reactions such as nitration of the aromatic ring followed by reduction and subsequent amination or rearrangement reactions.

Once N-(2,6-dimethylphenyl)aminopropionate analogs are obtained, further functionalization through amidation and acetylation is crucial for creating the final agrochemical products. For instance, the synthesis of Metalaxyl involves the acylation of a methyl alanine derivative with methoxyacetyl chloride. wikipedia.org

Similarly, N-(2,6-Dimethylphenyl)chloroacetamide is a related compound used in the simultaneous determination of tocainide (B1681335) enantiomers in blood plasma. sigmaaldrich.com This highlights the utility of amidation reactions involving the 2,6-dimethylphenylamine core.

The reactivity of the 2,6-dimethylphenyl group can be seen in the synthesis of N-(2,6-Dimethylphenyl)succinamic acid, where 2,6-dimethylaniline reacts with succinic anhydride (B1165640). nih.gov Such reactions demonstrate the accessibility of the nitrogen atom for acylation, a key step in building more complex structures.

Contribution as a Chiral Building Block in Natural Product Synthesis

However, the synthesis of chiral 2-benzyloxymethylphenylpropionic acids has been achieved using an auxiliary-directed stereoselective alkylation of a phenylpropionamide. mdpi.comnih.gov This general strategy could theoretically be adapted to systems containing the 2,6-dimethylphenyl moiety, suggesting a potential, though not yet demonstrated, role for chiral derivatives of this compound.

Integration into Diverse Chiral Auxiliary Strategies

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry has been achieved, the auxiliary is removed. sigmaaldrich.com

The 2,6-disubstituted phenyl group is a feature of some highly effective chiral auxiliaries. For example, 2,6-bis(2-isopropylphenyl)-3,5-dimethylphenol has been used as a chiral auxiliary in asymmetric aldol (B89426) reactions. nih.gov This demonstrates that the steric bulk of a 2,6-disubstituted phenyl group can effectively control the facial selectivity of a reaction.

While this compound itself is not a chiral auxiliary, it could serve as a precursor to one. The synthesis of a chiral auxiliary often involves attaching a chiral handle to a rigid or sterically demanding scaffold. The 2,6-dimethylphenyl group could serve as such a scaffold. However, specific examples of this compound being integrated into chiral auxiliary strategies are not prevalent in the current body of scientific literature.

Advanced Analytical Methodologies in 2,6 Dimethylphenyl Propionate Research

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized or isolated 2,6-dimethylphenyl propionate (B1217596). By interacting with the molecule at different energy levels, these techniques provide a comprehensive picture of its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including 2,6-dimethylphenyl propionate. It provides detailed information about the carbon-hydrogen framework. Based on the compound's structure, a set of predicted chemical shifts for ¹H and ¹³C NMR can be established.

¹H NMR spectroscopy would identify all unique proton environments. For this compound, one would expect to see signals corresponding to the aromatic protons, the two equivalent methyl groups on the phenyl ring, and the ethyl group of the propionate moiety. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (e.g., triplet for the -CH₃ and quartet for the -CH₂- of the ethyl group) would reveal adjacent proton relationships.

¹³C NMR spectroscopy maps the unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), the aliphatic carbons of the propionate group, and the carbon of the two equivalent methyl groups on the ring.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign these signals and confirm the connectivity between atoms, thus verifying the complete structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Data is based on computational predictions and may vary from experimental values.

¹H NMR Predictions
AssignmentPredicted Chemical Shift (ppm)Multiplicity
Propionate -CH₃~1.25Triplet (t)
Phenyl -CH₃ (x2)~2.15Singlet (s)
Propionate -CH₂-~2.60Quartet (q)
Aromatic C4-H~7.00Triplet (t)
Aromatic C3,5-H~7.05Doublet (d)
¹³C NMR Predictions
AssignmentPredicted Chemical Shift (ppm)
Propionate -CH₃~9.2
Phenyl -CH₃ (x2)~16.5
Propionate -CH₂-~28.0
Aromatic C3,5~126.0
Aromatic C4~128.5
Aromatic C2,6~130.0
Aromatic C1~148.0
Ester C=O~173.5

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. In research, it is used to confirm the identity and formula of this compound.

Under Electron Ionization (EI), the molecule is fragmented in a predictable manner. The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (178.23 g/mol ). nih.gov Key fragmentation pathways would include the cleavage of the ester bond, leading to characteristic fragments. High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion with very high accuracy, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₄O₂). nih.gov

Table 2: Expected Mass Fragmentation Peaks for this compound

m/zProposed Fragment IonFormula
178Molecular Ion [M]⁺[C₁₁H₁₄O₂]⁺
122[M - C₃H₄O]⁺ (Loss of propionyl radical and rearrangement)[C₈H₁₀O]⁺
121[2,6-dimethylphenoxide]⁺[C₈H₉O]⁺
91[Tropylium ion from rearrangement of dimethylphenyl group][C₇H₇]⁺
57[Propionyl cation]⁺[C₃H₅O]⁺

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch. Other key absorptions would include C-O stretching, aromatic C=C bending, and both aromatic and aliphatic C-H stretching.

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchAromatic
2980-2850C-H StretchAliphatic (CH₃, CH₂)
1750-1735C=O StretchEster
1600-1450C=C StretchAromatic Ring
1250-1150C-O StretchEster (Aryl-O)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on electronic transitions within the molecule. The absorption for this compound would be primarily due to π → π* transitions within the substituted aromatic ring. The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity are useful for quantitative analysis.

Chromatographic Methods for Purity Assessment and Enantiomeric Separations

Chromatography is essential for separating this compound from reaction byproducts, starting materials, or other impurities, thereby allowing for its purification and the assessment of its purity level.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is typically employed. In this setup, the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. mac-mod.com The retention time is a characteristic property under specific conditions, and the peak area is proportional to the concentration, allowing for quantification of purity.

By scaling up the analytical method, preparative HPLC can be used to purify larger quantities of the compound for further research.

Table 4: Exemplar Analytical HPLC Method Parameters for Phenyl Esters This is a representative method; parameters must be optimized for specific applications.

ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile (B52724) and Water
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at ~265 nm
Injection Volume10 µL

Gas Chromatography (GC) is highly effective for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. nih.gov A Flame Ionization Detector (FID) provides excellent sensitivity for purity assessment, while coupling GC with a Mass Spectrometer (GC-MS) allows for the identification of the primary compound and any volatile impurities by comparing their mass spectra to library data. nih.gov Because this compound is already a relatively volatile ester, derivatization is typically not required for its analysis. chromforum.org The molecule itself is achiral, so enantiomeric separation is not applicable; however, GC with a chiral stationary phase would be the method of choice if chiral derivatives were being studied.

Table 5: Typical Gas Chromatography (GC) Method Parameters

ParameterCondition
ColumnCapillary column (e.g., DB-5, 30 m x 0.25 mm ID)
Carrier GasHelium, constant flow
Injector Temperature250 °C
Oven ProgramInitial temp 100 °C, ramp to 280 °C at 10 °C/min
DetectorFlame Ionization (FID) or Mass Spectrometer (MS)
Detector Temperature280 °C

Development of Quantitative Assays for Reaction Monitoring and Product Yield

The synthesis of this compound, typically achieved through the esterification of 2,6-dimethylphenol (B121312) with a propionylating agent (e.g., propionic acid or propionyl chloride), requires robust quantitative assays to monitor reaction progress and determine the final product yield. These assays are essential for process optimization, allowing chemists to fine-tune parameters such as temperature, catalyst loading, and reaction time to maximize efficiency.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose. A typical quantitative assay involves taking aliquots from the reaction mixture at specific time intervals, quenching the reaction, and analyzing the composition.

Gas Chromatography (GC) is particularly well-suited for monitoring the volatile components of the reaction mixture. A properly developed GC method can separate and quantify the starting materials (2,6-dimethylphenol), the product (this compound), and potential volatile byproducts. Flame Ionization Detection (FID) is commonly used for quantification due to its high sensitivity and linear response for organic compounds. The progress of the reaction is tracked by observing the decrease in the peak area of the reactants and the corresponding increase in the product peak area.

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, especially for less volatile compounds or when derivatization for GC is not desirable. A reverse-phase HPLC method can effectively separate the nonpolar ester product from the more polar phenol (B47542) starting material. sielc.com An appropriate mobile phase, often a mixture of acetonitrile and water, allows for the resolution of these compounds on a C18 or similar column. mdpi.com Quantification is typically performed using a UV detector, as the aromatic rings in both the reactant and product are chromophoric.

The table below outlines a representative set of parameters for a quantitative HPLC assay designed for reaction monitoring.

ParameterConditionRationale
Chromatographic Mode Reverse-PhaseEffective for separating compounds with varying polarity, such as the polar 2,6-dimethylphenol and the less polar this compound.
Stationary Phase C18 (Octadecylsilyl)Provides good retention and separation for aromatic compounds.
Mobile Phase Acetonitrile/Water GradientAllows for the elution of both polar reactants and nonpolar products within a reasonable timeframe while ensuring good peak shape.
Detection UV at 270 nmBoth 2,6-dimethylphenol and this compound contain a phenyl group and will absorb UV light, allowing for their detection and quantification.
Quantification External Standard CalibrationCalibration curves are generated for reactants and the product using standards of known concentration to ensure accurate quantification of product yield and reactant consumption.

By plotting the concentration of reactants and products over time, reaction kinetics can be studied, and the point of reaction completion can be accurately determined, leading to a precise calculation of the product yield.

Strategies for Detection of Impurities and Enantiomeric Excess in Related Formulations

The purity of this compound is paramount, and analytical strategies must be capable of detecting and quantifying potential impurities. These impurities can arise from starting materials, side reactions, or degradation. Furthermore, in formulations that may contain chiral analogues of this compound, methods for determining enantiomeric excess are crucial.

Detection of Impurities:

Potential impurities in this compound can include unreacted starting materials like 2,6-dimethylphenol and process-related impurities such as 2,6-dimethylaniline (B139824) . The latter can be present as a contaminant in the starting material or be formed through side reactions. Sensitive analytical methods are required to detect these impurities at very low levels.

HPLC coupled with highly sensitive detectors is a powerful tool for impurity profiling. researchgate.net For instance, an HPLC method with amperometric detection has been successfully developed for the determination of 2,6-dimethylaniline in pharmaceutical preparations, achieving a limit of detection as low as 0.8 ng/mL. nih.govresearchgate.net This level of sensitivity is critical for ensuring the safety and quality of the final product. Ultra-performance liquid chromatography (UPLC) methods have also been developed to separate 2,6-dimethylaniline from its isomers and related compounds, offering rapid and efficient analysis. semanticscholar.org

The following table summarizes key impurities and suitable analytical detection methods.

Potential ImpurityOriginRecommended Analytical TechniqueTypical Limit of Quantification (LOQ)
2,6-DimethylphenolUnreacted starting materialRP-HPLC with UV detection; GC-FID~0.01%
2,6-DimethylanilineContaminant in starting material; side-productRP-HPLC with amperometric or MS detection1.5 ng/mL researchgate.net
Other positional isomersImpurities in starting materialsUPLC-UV; GC-MS0.02 µg/mL semanticscholar.org

Determination of Enantiomeric Excess:

While this compound itself is an achiral molecule, related formulations may include chiral compounds, such as analogues of the antiarrhythmic drug propafenone (B51707), which possess a stereocenter. For these chiral molecules, the different enantiomers can exhibit distinct pharmacological activities. Therefore, it is often necessary to produce a single enantiomer, and methods to determine the enantiomeric purity, or enantiomeric excess (ee), are essential. wikipedia.org

Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in greater amounts than the other. wikipedia.org Chiral chromatography is the most common and reliable technique for determining ee.

Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for the resolution of propafenone and its metabolites. nih.govresearchgate.net By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be calculated.

Chiral Gas Chromatography (GC) can also be employed, often after derivatization of the analyte. For chiral propionic acid derivatives, enantiomers have been successfully resolved on cyclodextrin-based chiral stationary phases. researchgate.netnih.gov This technique offers high resolution and is suitable for volatile compounds.

The choice of chiral separation method depends on the specific properties of the molecule of interest. Method development often involves screening various chiral stationary phases and mobile phase compositions to achieve optimal separation. nih.govwindows.net

Future Directions and Emerging Research Avenues in 2,6 Dimethylphenyl Propionate Chemistry

Development of Novel and More Efficient Synthetic Routes

Traditional synthesis of 2,6-dimethylphenyl propionate (B1217596) often relies on the esterification of 2,6-dimethylphenol (B121312) with propionyl chloride or propionic anhydride (B1165640), which can involve harsh conditions and the generation of stoichiometric byproducts. Future research is geared towards developing greener, more atom-economical, and efficient synthetic strategies.

Emerging synthetic methodologies that hold promise for the synthesis of sterically hindered esters like 2,6-dimethylphenyl propionate include:

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative to traditional methods. Organocatalysts can activate either the carboxylic acid or the phenol (B47542) component, facilitating esterification under milder conditions. Research in this area could focus on designing catalysts that can overcome the steric hindrance presented by the two methyl groups on the phenyl ring.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. This approach could enable the formation of the ester bond through radical-based pathways under ambient temperature and pressure, significantly reducing the energy input of the reaction. acs.org The development of photocatalytic systems for the direct coupling of propionic acid and 2,6-dimethylphenol is a promising research direction.

Mechanochemistry: This solvent-free approach utilizes mechanical force, such as ball milling, to drive chemical reactions. google.com Mechanochemical esterification could offer a highly sustainable and efficient route to this compound, minimizing solvent waste and potentially accelerating reaction rates. google.com

Synthetic MethodPotential AdvantagesResearch Focus
Organocatalysis Metal-free, mild reaction conditionsDesign of catalysts to overcome steric hindrance
Photocatalysis Use of visible light, ambient temperatureDevelopment of suitable photocatalysts and reaction conditions
Mechanochemistry Solvent-free, reduced waste, potentially faster reactionsOptimization of milling parameters and catalyst systems

Exploration of Untapped Catalytic Systems and Biocatalytic Pathways

The exploration of novel catalytic systems is crucial for improving the efficiency and selectivity of this compound synthesis. Beyond traditional acid and base catalysis, research is moving towards more sophisticated and sustainable catalytic solutions.

Untapped Catalytic Systems:

Future research could investigate the use of Lewis acids with a high tolerance for steric bulk or the development of bifunctional catalysts that can activate both the phenol and the acyl donor simultaneously.

Biocatalytic Pathways:

Enzymatic catalysis, particularly using lipases, presents a highly attractive green alternative for ester synthesis. mdpi.com Lipases can operate under mild conditions with high selectivity, often avoiding the need for protecting groups. While the enzymatic synthesis of various phenolic esters has been reported, the application to sterically hindered phenols like 2,6-dimethylphenol remains an area ripe for exploration. nih.govmdpi.com

Key research avenues in this area include:

Enzyme Screening and Engineering: Identifying or engineering lipases that can accommodate the sterically demanding 2,6-dimethylphenyl group is a primary challenge. Directed evolution and rational protein design could be employed to create mutant enzymes with enhanced activity and stability for this specific transformation.

Immobilization Techniques: Immobilizing lipases on solid supports can significantly improve their stability, reusability, and processability, making the biocatalytic production of this compound more economically viable. nih.gov

Transesterification Reactions: Exploring enzymatic transesterification, for example, reacting 2,6-dimethylphenol with a simple propyl ester, could offer an alternative and efficient biocatalytic route.

Catalytic ApproachKey AdvantagesFuture Research Directions
Novel Homogeneous/Heterogeneous Catalysis Potentially high activity and selectivityDevelopment of sterically tolerant Lewis acids and bifunctional catalysts
Biocatalysis (e.g., Lipases) Mild conditions, high selectivity, green processEnzyme screening, protein engineering for hindered substrates, advanced immobilization

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern synthesis technologies like flow chemistry and automated platforms can significantly accelerate the research and development process for this compound and its derivatives.

Flow Chemistry:

Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scalability. riken.jp For the synthesis of this compound, a flow process could enable:

Precise control over reaction parameters: Temperature, pressure, and residence time can be finely tuned to optimize yield and minimize side reactions.

In-line purification: Integration of purification modules within the flow setup can lead to a streamlined process for obtaining the pure product.

Facilitated catalyst screening: The rapid variation of reaction conditions in a flow reactor makes it an ideal tool for screening different catalysts and optimizing reaction parameters.

Automated Synthesis Platforms:

Automated synthesis platforms, often referred to as "synthesis robots," can perform a large number of experiments in parallel with high precision and reproducibility. imperial.ac.uksigmaaldrich.com These platforms could be instrumental in:

High-throughput screening: Rapidly screening a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of this compound. chemspeed.com

Library synthesis: Efficiently synthesizing a library of related hindered phenolic esters for structure-activity relationship studies in materials science applications.

Data-driven optimization: Integrating automated synthesis with machine learning algorithms can enable the autonomous optimization of reaction conditions, leading to faster process development. nih.gov

TechnologyBenefits for this compound Chemistry
Flow Chemistry Enhanced process control, improved safety, scalability, rapid optimization
Automated Synthesis High-throughput screening, library synthesis, data-driven optimization

Advanced Materials Science Applications (excluding basic properties)

While the antioxidant properties of hindered phenols are well-known, the propionate ester functionality in this compound opens up avenues for its incorporation into advanced materials with tailored properties.

Future research in this area could focus on:

Monomers for Specialty Polymers: this compound can be chemically modified to introduce polymerizable groups (e.g., vinyl, acrylate), transforming it into a specialty monomer. google.comkowachemical.com Polymers incorporating this monomer could exhibit enhanced thermal stability, and oxidative resistance. tandfonline.comnih.gov

Functional Additives in High-Performance Polymers: Beyond its role as a simple antioxidant, this compound could be investigated as a functional additive in high-performance polymers. For instance, its incorporation into polymer backbones could influence properties such as processability, and flame retardancy.

Stimuli-Responsive Materials: The ester linkage in this compound is susceptible to hydrolysis under certain conditions. This property could be exploited in the design of stimuli-responsive materials, such as biodegradable polymers or materials that release the active 2,6-dimethylphenol moiety in response to a specific trigger (e.g., pH change).

Application AreaPotential Function of this compound
Specialty Polymers Monomer for polymers with enhanced thermal and oxidative stability
High-Performance Polymers Functional additive to improve processability and flame retardancy
Stimuli-Responsive Materials Cleavable unit for biodegradable materials or controlled release systems

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.